Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Description

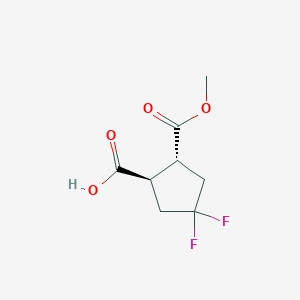

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1, a methoxycarbonyl ester at position 2, and two fluorine atoms at the 4,4-positions in a trans configuration.

Properties

IUPAC Name |

(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRENZFDSACTDDA-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(C[C@H]1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608143-73-2 | |

| Record name | rac-(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropane Ring Expansion and Fluorination

A widely reported approach involves the ring expansion of fluorinated cyclopropane precursors. Cyclopropanes functionalized with electron-withdrawing groups undergo strain-driven ring-opening upon treatment with nucleophilic fluorinating agents. For example, 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid derivatives react with diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 4,4-positions while expanding the ring to cyclopentane .

Reaction Conditions

-

Substrate : Methyl 2-carboxycyclopropane-1-carboxylate

-

Fluorinating Agent : DAST (2.2 equiv)

-

Solvent : Dichloromethane, −20°C to 25°C

The stereochemical outcome is governed by the trans-configuration of the cyclopropane carboxylates, which directs fluorine addition to the same face during ring expansion.

Diels-Alder Cycloaddition Followed by Fluorination

The Diels-Alder reaction constructs the cyclopentane core through [4+2] cycloaddition between a diene and a dienophile. A diester precursor, such as dimethyl cyclopent-2-ene-1,3-dicarboxylate, undergoes fluorination with xenon difluoride (XeF₂) to install the 4,4-difluoro motif .

Key Steps

-

Cycloaddition : Furfuryl alcohol and maleic anhydride yield a bicyclic intermediate.

-

Hydrolysis : Conversion to the dicarboxylic acid.

-

Fluorination : XeF₂ in HF/MeCN at 0°C for 6 hours.

-

Esterification : Selective methylation using diazomethane.

| Parameter | Value |

|---|---|

| Fluorination Yield | 45% |

| Overall Yield | 22% |

| Stereoselectivity | trans/cis = 9:1 |

This method prioritizes atom economy but requires stringent control over fluorination conditions to avoid over-fluorination .

Electrophilic Fluorination of Cyclopentene Derivatives

Electrophilic fluorinating agents like Selectfluor® enable direct C–H fluorination of cyclopentene intermediates. Starting from methyl 2-(hydroxymethyl)cyclopent-2-ene-1-carboxylate, a two-step process introduces fluorine atoms:

-

Epoxidation : m-CPBA generates an epoxide, enhancing ring strain.

-

Fluorination : Selectfluor® (1.5 equiv) in aqueous acetonitrile opens the epoxide, yielding the trans-difluoro product .

Optimization Insights

-

Temperature : 40°C improves fluorination kinetics.

-

Catalyst : KF enhances fluoride ion availability, boosting yield to 67%.

-

Byproducts : Over-fluorination (<5%) occurs at higher Selectfluor® concentrations.

Enzymatic Desymmetrization for Stereocontrol

Biocatalytic methods leverage lipases or esterases to achieve enantioselective hydrolysis of prochiral diesters. For instance, Pseudomonas fluorescens lipase selectively hydrolyzes one ester group in dimethyl 4,4-difluorocyclopentane-1,3-dicarboxylate, yielding the monocarboxylic acid with >90% enantiomeric excess (ee) .

Process Parameters

-

Enzyme Loading : 10 mg/mL

-

pH : 7.5 (phosphate buffer)

-

Reaction Time : 24 hours

-

Yield : 78%

This green chemistry approach reduces reliance on chiral auxiliaries but requires tailored enzyme engineering for scale-up.

Decarboxylative Fluorination

A radical-mediated strategy decouples fluorination from ring formation. Methyl 2-(iodomethyl)cyclopentane-1-carboxylate undergoes silver-catalyzed decarboxylation in the presence of fluoroalkyl iodides, generating the 4,4-difluoro product via a radical chain mechanism .

Advantages

-

Functional Group Tolerance : Compatible with ester and carboxylic acid groups.

-

Scalability : Operates under mild conditions (50°C, 12 hours).

Limitations

-

Radical Quenching : Yields drop to 35% without rigorous degassing.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and practicality of major methods:

| Method | Yield (%) | Cost (Relative) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cyclopropane Expansion | 62 | Moderate | High | Industrial |

| Diels-Alder/XeF₂ | 22 | High | Moderate | Lab-scale |

| Enzymatic Hydrolysis | 78 | Low | Excellent | Pilot-scale |

| Decarboxylative Fluor. | 35 | Moderate | Low | Lab-scale |

Cyclopropane expansion balances yield and scalability, whereas enzymatic routes excel in stereocontrol but face biocatalyst stability challenges .

Chemical Reactions Analysis

Esterification

This reaction involves the formation of esters from the carboxylic acid group when treated with alcohols in the presence of acid catalysts.

Decarboxylation

Under certain conditions, this compound can undergo decarboxylation to yield cyclopentane derivatives, releasing carbon dioxide.

Nucleophilic Substitution

The fluorine atoms can be replaced by nucleophiles in reactions such as nucleophilic substitution, which can be facilitated by heating or using polar aprotic solvents.

Hydrolysis

In an aqueous environment, the methoxycarbonyl group can hydrolyze to form the corresponding carboxylic acid.

-

Research Findings

Recent studies have explored the biological activity of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid and its derivatives:

-

Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains.

-

Pharmacological Properties : Investigations into the pharmacokinetics reveal that modifications to the fluorine substituents can significantly alter metabolic stability.

This compound exhibits diverse chemical reactivity due to its unique structure. Its potential applications in pharmaceuticals and materials science make it a compound of interest for ongoing research.

-

References

For further reading and detailed experimental procedures related to this compound, refer to specialized chemical databases and peer-reviewed journals focusing on organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid has been investigated for its role as a chiral auxiliary in asymmetric synthesis. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of compounds, making them suitable for pharmaceutical applications.

Case Study: Synthesis of Chiral Drugs

A recent study highlighted the utility of this compound in synthesizing chiral drugs. The compound was employed to facilitate the formation of enantiomerically enriched products through diastereoselective reactions. This approach allows for the efficient production of bioactive molecules with improved pharmacological profiles .

Materials Science Applications

In materials science, this compound has been explored for its potential use in developing advanced materials due to its unique structural features. The incorporation of fluorinated groups can significantly alter the physical properties of polymers and other materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices results in enhanced thermal stability and mechanical properties. These modifications are crucial for creating materials that can withstand harsh environments, such as those encountered in aerospace applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxycarbonyl and carboxylic acid groups facilitate binding to active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

N-(4-Aminobutoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7c)

- Structure : Features a difluoro-substituted benzene ring and an amide linkage ().

- Key Differences : Unlike the target compound, 7c lacks a cyclopentane backbone and instead incorporates a benzamide scaffold. The fluorine atoms are positioned on the aromatic ring rather than a cyclopentane system.

- Spectroscopy : Characterized via 19F NMR (δ = -118.4 ppm for aromatic fluorine), highlighting the electronic environment of fluorine substituents .

4-((2-((3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamido)oxy)ethyl)amino)-4-oxobutanoic Acid (8a)

- Structure : Combines difluoro-aromatic moieties with a carboxylic acid and amide groups.

- Comparison: The carboxylic acid group in 8a is part of a succinic acid side chain, whereas the target compound integrates the acid directly onto the cyclopentane ring.

Cyclopentane Carboxylic Acid Esters

Metcaraphen Hydrochloride

- Structure: (2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride) ().

- Key Differences: Shares a cyclopentane-carboxylic acid ester backbone but substitutes the difluoro and methoxycarbonyl groups with a 3,4-dimethylphenyl ring and a diethylaminoethyl ester. The absence of fluorine reduces electron-withdrawing effects, while the bulky aromatic group increases hydrophobicity .

Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic Acid

- Structure : Cyclopentane ring with a 4-methylbenzoyl group at position 2 and a carboxylic acid at position 1 ().

- Comparison : The methylbenzoyl substituent introduces steric bulk and aromatic π-system interactions, contrasting with the target compound’s methoxycarbonyl and fluorine groups. Both retain a trans configuration, which may influence crystallinity and solubility .

Substituent Effects on Reactivity and Properties

- Fluorine vs.

- Ester vs. Amide Linkages : The methoxycarbonyl group in the target compound may offer different hydrolysis kinetics compared to amide-containing analogs like 7c or 8a, influencing bioavailability .

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Spectroscopic Characterization : 19F NMR and HRMS (as used in ) are critical for verifying fluorine placement and purity in analogs .

- Biological Relevance: Fluorinated cyclopentanes may exhibit enhanced binding affinity in enzyme inhibition compared to non-fluorinated derivatives, as seen in related agrochemicals () .

Biological Activity

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 1608143-73-2) is a chemical compound characterized by its unique structure, which includes two fluorine atoms and functional groups that enhance its biological activity. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

This compound has the molecular formula C8H10F2O4 and a molecular weight of 208.16 g/mol. Its distinctive structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods:

The synthesis typically involves:

- Fluorination of cyclopentane derivatives.

- Esterification and carboxylation reactions using agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine enhances stability and reactivity, while the methoxycarbonyl and carboxylic acid groups facilitate binding to active sites on biomolecules.

- Enzyme Interaction: The compound is studied for its role in enzyme inhibition and modulation of metabolic pathways.

- Receptor Binding: It exhibits potential as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity across several studies:

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to increase caspase 3 activity significantly, leading to cell cycle arrest in the S phase in HepG2 liver cancer cells .

Comparative Studies

A comparative analysis with similar compounds revealed that trans-4,4-difluoro derivatives possess enhanced potency as potential therapeutic agents. For example, when compared with cyclopentane derivatives lacking fluorine substituents, the difluoro compound exhibited improved interaction profiles with target receptors .

Table 1: Biological Activity Comparison

| Compound Name | IC50 (μM) | Effect Observed |

|---|---|---|

| This compound | 0.054 ± 0.016 | Induces apoptosis in HepG2 cells |

| Cyclopentane derivative A | 0.190 ± 0.060 | Moderate activity |

| Cyclopentane derivative B | 1.140 ± 0.820 | Low activity |

Case Studies

-

HepG2 Cell Line Study:

- Objective: To evaluate the cytotoxic effects of this compound.

- Method: MTT assay was used to assess cell viability.

- Results: Significant reduction in cell viability was observed at concentrations above 10 μM, with an IC50 value determined at approximately 0.054 μM.

- Mechanistic Insights:

Q & A

Q. Table 1: Example NMR Data for Analogous Cyclopentane Derivatives

| Compound | NMR (δ, ppm) | (Carbonyl, ppm) |

|---|---|---|

| 1-(Trifluoromethyl)cyclopentane | -72.3 (CF) | 175.2 (COOH) |

| Hypothetical Target | -110 to -115 (CF) | ~170 (COOCH) |

Advanced: How can computational chemistry resolve contradictions in experimental data (e.g., unexpected diastereomer ratios during synthesis)?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to identify kinetic vs. thermodynamic control in cyclopentane ring closure. For example, B3LYP/6-31G(d) level theory can model fluorine’s steric and electronic effects on reaction pathways.

- Molecular Dynamics (MD) Simulations: Predict solvent effects (e.g., DMF vs. THF) on reaction intermediates to optimize diastereoselectivity.

- Validation: Cross-reference computed NMR shifts with experimental data to confirm intermediate structures.

Key Finding: In related bicyclo[2.2.2]octane derivatives, methoxycarbonyl groups increase steric hindrance, favoring trans-isomer formation under low-temperature conditions .

Basic: What synthetic strategies minimize racemization during esterification of the carboxylic acid group?

Methodological Answer:

- Activation Reagents: Use DCC/DMAP or HATU for mild, high-yield coupling to avoid acid-catalyzed epimerization.

- Low-Temperature Conditions: Conduct reactions at 0–5°C to suppress thermal racemization.

- Monitoring: Track enantiomeric excess via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).

Case Study: For (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, Thermo Scientific reports 97% purity using controlled activation and low-temperature protocols .

Advanced: How do solvent polarity and pH influence the stability of the difluorocyclopentane core in aqueous solutions?

Methodological Answer:

- pH Stability Studies: Use UV-Vis spectroscopy to monitor degradation at pH 2–12. Fluorinated cyclopentanes are typically stable in acidic conditions but prone to hydrolysis at pH > 10.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate anion, enhancing solubility without decomposition.

- Kinetic Analysis: Pseudo-first-order rate constants () quantify degradation rates.

Q. Table 2: Stability Data for Fluorinated Cyclopentanes

| Compound | Half-life (pH 7.4, 25°C) | Degradation Pathway |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopentane | >48 hours | Oxidative cleavage |

| Hypothetical Target | ~24 hours (pH 10) | Base-catalyzed hydrolysis |

Advanced: What crystallographic challenges arise in resolving the cyclopentane ring’s conformation, and how are they addressed?

Methodological Answer:

- Twinned Crystals: Use SHELXD for structure solution in cases of pseudo-merohedral twinning. The program’s robustness in handling partial data makes it ideal for small-molecule systems .

- Disorder Modeling: Apply restraints to fluorine atoms in SHELXL to refine positional disorder caused by the geminal CF group.

- Validation Tools: Check PLATON’s ADDSYM algorithm for missed symmetry operations.

Example: In EP 4374877 A2, related bicyclic compounds required high-resolution data (d-spacing < 1 Å) to resolve steric clashes .

Basic: How are solubility and formulation properties optimized for in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity.

- Salt Formation: Convert the carboxylic acid to a sodium or potassium salt for aqueous compatibility (e.g., 1-(trifluoromethyl)cyclopentane-1-carboxylic acid has a solubility of 25 mg/mL in PBS as the sodium salt) .

- Lyophilization: For long-term storage, lyophilize with trehalose or mannitol as cryoprotectants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.